4-bromo-N-(2,6-diethylphenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2,6-diethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a sulfonamide group attached to a 2,6-diethylphenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,6-diethylphenyl)benzenesulfonamide typically involves the following steps:
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Bromination: : The starting material, N-(2,6-diethylphenyl)benzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 4-position of the benzene ring.
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with automated control systems to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,6-diethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
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Oxidation: : The compound can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like potassium permanganate or chlorinating agents like thionyl chloride.
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Reduction: : The sulfonamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or thionyl chloride in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Scientific Research Applications
4-bromo-N-(2,6-diethylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes, which are involved in various physiological processes.
Medicine: Explored for its potential anticancer and antimicrobial properties. It has been studied for its ability to inhibit the growth of cancer cells and bacteria.
Industry: Utilized in the development of new materials and chemical processes. It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,6-diethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s function. This inhibition can lead to changes in cellular pH and metabolic processes, which can affect cell growth and proliferation.
Anticancer Activity: By inhibiting carbonic anhydrase IX, which is overexpressed in many solid tumors, the compound can disrupt the tumor’s ability to regulate pH and adapt to hypoxic conditions, leading to reduced tumor growth and increased apoptosis.
Antimicrobial Activity: The compound can interfere with bacterial growth by inhibiting bacterial carbonic anhydrase enzymes, which are essential for maintaining cellular pH and metabolic functions.
Comparison with Similar Compounds
4-bromo-N-(2,6-diethylphenyl)benzenesulfonamide can be compared with other similar compounds:
4-chloro-N-(2,6-diethylphenyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity due to the difference in halogen atoms.
N-(2,6-diethylphenyl)benzenesulfonamide: Lacks the halogen substituent, which can affect its reactivity and interactions with molecular targets.
4-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide: Similar structure but with methyl groups instead of ethyl groups. The difference in alkyl groups can influence the compound’s solubility, reactivity, and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-bromo-N-(2,6-diethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-3-12-6-5-7-13(4-2)16(12)18-21(19,20)15-10-8-14(17)9-11-15/h5-11,18H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHZLMAZPQENQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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